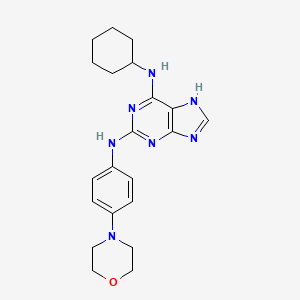
Reversine
概述
描述
科学研究应用
雷弗辛在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。
化学
在化学领域,雷弗辛被用作研究细胞分化和去分化过程的工具。它诱导去分化的能力使其在细胞重编程和干细胞生物学研究中具有价值 .
生物学
在生物学研究中,雷弗辛已被证明可以促进各种细胞类型的去分化,包括肌源性谱系承诺细胞和成纤维细胞。
医学
雷弗辛的抗癌特性使其成为癌症研究的关注对象。它已被证明可以抑制癌细胞的生长,诱导凋亡,并干扰细胞周期进程。这些作用主要是由于它抑制了极光激酶,极光激酶在细胞分裂中起着至关重要的作用 .
工业
作用机制
雷弗辛通过多种机制发挥其作用。它充当腺苷A3受体的拮抗剂,并抑制几种激酶,包括极光激酶和Mps1。通过抑制这些激酶,雷弗辛会破坏细胞周期的正常进程,导致细胞周期停滞和凋亡。此外,雷弗辛诱导去分化的能力与其对参与细胞可塑性的特定信号通路的调节有关 .
生化分析
Biochemical Properties
Reversine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the A3 adenosine receptor, where it acts as an antagonist. Additionally, this compound has been shown to inhibit nonmuscle myosin II heavy chain and MEK1, both of which are essential for its biological effects . These interactions lead to significant changes in cellular functions, including cell cycle arrest, apoptosis, and autophagy induction. This compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy and regenerative medicine.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In human non-small cell lung cancer cells, this compound has been shown to induce apoptosis and autophagy, leading to growth inhibition . It also increases the plasticity of lineage-committed cells, allowing them to revert to a more primitive, multipotent state . This dedifferentiation process is particularly valuable in regenerative medicine, where this compound-treated cells can be used to regenerate damaged tissues. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the A3 adenosine receptor, inhibiting its activity and triggering downstream signaling pathways that lead to apoptosis and autophagy . Additionally, this compound inhibits nonmuscle myosin II heavy chain and MEK1, which are crucial for its effects on cell plasticity and dedifferentiation . These interactions result in changes in gene expression, enzyme activity, and cellular functions, highlighting the multifaceted nature of this compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce time-dependent growth inhibition, apoptosis, and autophagy in cancer cells . Additionally, the dedifferentiation effects of this compound on lineage-committed cells are also time-dependent, with prolonged exposure leading to increased plasticity and regenerative potential . These temporal effects underscore the importance of optimizing this compound’s application in both research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to induce dedifferentiation and enhance regenerative potential without significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and impaired cellular function. Studies in animal models have demonstrated threshold effects, where the beneficial effects of this compound are observed within a specific dosage range, beyond which toxic effects become prominent . Understanding these dosage effects is crucial for the safe and effective application of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the adenosine receptor signaling pathway, where it acts as an antagonist of the A3 adenosine receptor . Additionally, this compound’s inhibition of nonmuscle myosin II heavy chain and MEK1 affects metabolic flux and metabolite levels, contributing to its diverse biological effects . These interactions highlight the complex metabolic landscape in which this compound operates, providing insights into its potential therapeutic applications.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are critical factors that influence its biological effects. This compound interacts with various transporters and binding proteins, facilitating its uptake and localization within cells . Once inside the cell, this compound can accumulate in specific compartments, where it exerts its effects on cellular functions. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound is crucial for its interactions with biomolecules and its overall biological effects, providing valuable insights into its mechanism of action.
准备方法
合成路线及反应条件
雷弗辛是通过多步化学反应合成的反应条件通常涉及使用有机溶剂和催化剂以促进目标产物的形成 .
工业生产方法
虽然雷弗辛的具体工业生产方法尚未广泛报道,但一般方法涉及扩大实验室合成工艺。这包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型
雷弗辛会经历各种化学反应,包括取代反应和加成反应。已知它在特定条件下与不同的试剂相互作用形成新的化合物 .
常见的试剂和条件
用于雷弗辛反应的常见试剂包括有机溶剂、酸和碱。反应条件会根据所需产物而异,但通常涉及控制温度和pH值 .
形成的主要产物
涉及雷弗辛的反应形成的主要产物取决于所使用的特定试剂和条件。例如,与强酸的反应会导致形成不同的嘌呤衍生物 .
相似化合物的比较
雷弗辛经常与其他嘌呤衍生物和激酶抑制剂进行比较。一些类似的化合物包括:
属性
IUPAC Name |
6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJHSQHILSNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041113 | |
| Record name | Reversine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656820-32-5 | |
| Record name | Reversine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656820-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reversine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656820325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reversine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reversine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reversine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REVERSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z499CLJ023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
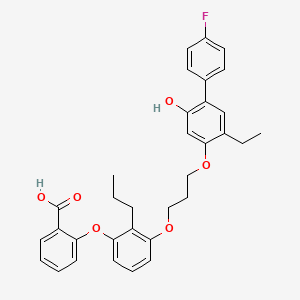
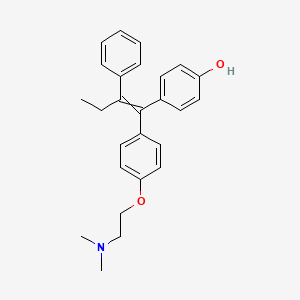

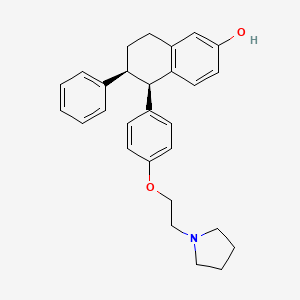
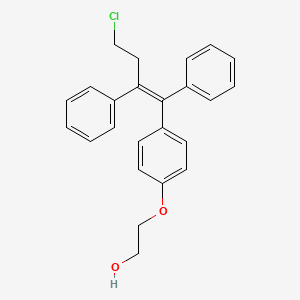

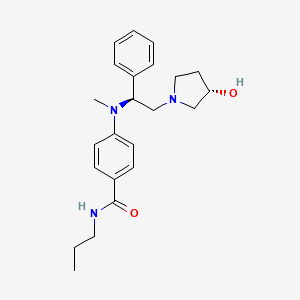

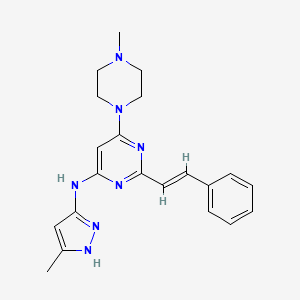

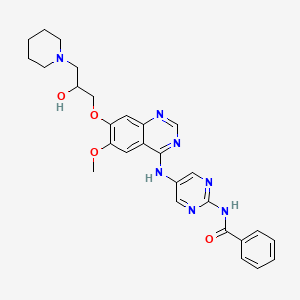
![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)


